JAK2 Inhibition Potency: JAK-IN-32 vs. Tofacitinib and Filgotinib
In biochemical assays, JAK-IN-32 (TG-89) inhibits JAK2 with an IC50 of 11.2 μM, demonstrating a 145-fold greater potency than the clinical inhibitor tofacitinib for this specific isoform. It is also 4.7-fold more potent against JAK2 than the JAK1-selective inhibitor filgotinib . This quantifies JAK-IN-32's utility as a tool for studying JAK2-dependent signaling where a moderate, non-low-nanomolar inhibition window is desired.
| Evidence Dimension | JAK2 Biochemical Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 11.2 μM |
| Comparator Or Baseline | Tofacitinib: 77.4 nM; Filgotinib: 2.4 μM |
| Quantified Difference | JAK-IN-32 is 145-fold more potent vs. tofacitinib, 4.7-fold more potent vs. filgotinib for JAK2 |
| Conditions | Cell-free biochemical assay (ATP concentration not specified for TG-89; comparator data at 1 mM ATP) |
Why This Matters
This establishes JAK-IN-32 as a JAK2-preferring tool with a potency window distinct from clinical JAK inhibitors, crucial for target validation studies.
